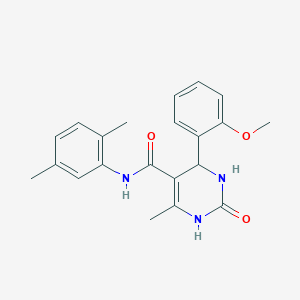

N-(2,5-Dimethylphenyl)-4-(2-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.

BenchChem offers high-quality N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Anwendung: Oprea1_043168 kann zur katalytischen Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern verwendet werden. Dieser radikalbasierte Ansatz ermöglicht die formale anti-Markovnikov-Hydromethylierung von Alkenen, eine bisher unbekannte Transformation. Forscher haben diese Sequenz auf methoxygeschützte (−)-Δ8-THC und Cholesterin sowie in der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B angewendet .

- Anwendung: Oprea1_043168 könnte eine Rolle in Plattformen für ultrastarke Kopplung spielen. So erreicht beispielsweise in vollständig aufgehängten Kohlenstoffnanoröhren-Bauelementen das Verhältnis gm/ωm 2,72 ± 0,14 und liegt damit im Bereich der ultrastarken Kopplung. Dies eröffnet Möglichkeiten für die Quanteninformationsverarbeitung, hochpräzise Sensoren und grundlegende Tests der Quantenmechanik .

- Anwendung: Oprea1_043168 könnte im Kontext von Heilpflanzen relevant sein. Obwohl nicht direkt erwähnt, könnte die Erforschung seines Potenzials in der traditionellen Medizin oder der Entdeckung von Naturprodukten wertvoll sein .

- Anwendung: Obwohl nicht explizit mit Oprea1_043168 zusammenhängend, könnte das Verständnis von Spaltungsprozessen mit Hilfe von Computermodellen (wie Talys) von Erkenntnissen über Kernreaktionen profitieren .

- Anwendung: Obwohl nicht direkt verbunden, könnten die Eigenschaften von Oprea1_043168 neuartige Optimierungsalgorithmen oder Entscheidungsfindungsrahmen in den Ingenieurwissenschaften inspirieren .

Organische Synthese und Protodeboronierung

Quantentechnologien und Elektromechanische Kopplung

Forschung zu Heilpflanzen

Kernphysik und Protoneninduzierte Spaltung

Operations Research und Optimierung

Chemische Abwehrmechanismen in Pflanzen

Biologische Aktivität

N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including its effects on cancer cells and antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C21H23N3O3

- Molecular Weight : 365.43 g/mol

Synthesis

The synthesis of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The initial steps may include the formation of the tetrahydropyrimidine core followed by the introduction of the phenyl substituents through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, a study demonstrated that derivatives of similar pyrimidine structures exhibited significant cytotoxic effects on breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition at low concentrations:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 27.6 |

| Compound B | MDA-MB-231 | 29.3 |

These findings suggest that the presence of specific substituents on the pyrimidine ring enhances biological activity against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds within this class have shown promising antimicrobial activity. Research indicates that certain derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Activity Observed |

|---|---|

| E. coli | Inhibitory |

| S. aureus | Inhibitory |

| C. albicans | Moderate |

The structure-activity relationship (SAR) analysis suggests that the methoxy group and dimethyl substitutions contribute significantly to the antimicrobial potency .

Case Study 1: Breast Cancer Inhibition

In a recent study published in J Braz Chem Soc, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit MDA-MB-231 breast cancer cells. The study highlighted that compounds with electron-withdrawing groups showed enhanced cytotoxicity compared to those with electron-donating groups .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of related pyrimidine derivatives against various pathogens. The results indicated that certain modifications in the phenyl rings significantly increased the antibacterial activity against common pathogens like E. coli and S. aureus .

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-12-9-10-13(2)16(11-12)23-20(25)18-14(3)22-21(26)24-19(18)15-7-5-6-8-17(15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAKCNMCQGNTHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.